N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide

Catalog No.
S2691562
CAS No.
924834-10-6
M.F
C21H18ClNO3
M. Wt
367.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl...

CAS Number

924834-10-6

Product Name

N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide

IUPAC Name

N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide

Molecular Formula

C21H18ClNO3

Molecular Weight

367.83

InChI

InChI=1S/C21H18ClNO3/c1-14(24)15-4-8-18(9-5-15)23-21(25)13-11-19-10-12-20(26-19)16-2-6-17(22)7-3-16/h2-10,12H,11,13H2,1H3,(H,23,25)

InChI Key

UGAPJICSJNBDKO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

solubility

not available

N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide is a complex organic compound with a unique structure that combines an acetylphenyl moiety with a furan derivative and a propanamide functional group. Its molecular formula is C₁₈H₁₈ClN₃O₂, and it has a molecular weight of approximately 345.81 g/mol. The compound's structure suggests potential reactivity due to the presence of various functional groups, including amide, furan, and aromatic rings, which can engage in diverse

The chemical reactivity of N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide can be attributed to its functional groups:

  • Amide Group: This group can participate in hydrolysis reactions, forming carboxylic acids and amines under acidic or basic conditions.
  • Furan Ring: The furan moiety can undergo electrophilic substitution reactions due to its electron-rich nature. It can also participate in Diels-Alder reactions, contributing to the formation of larger cyclic structures.
  • Acetyl Group: The acetyl group may undergo nucleophilic acyl substitution, making it reactive towards nucleophiles.

These functional groups allow the compound to be versatile in synthetic chemistry, enabling modifications that can enhance its biological activity or alter its physical properties.

N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide has shown promising biological activities. Preliminary studies suggest that it possesses anti-inflammatory and anticancer properties. The presence of the furan ring is often linked to various pharmacological effects, including the inhibition of tumor growth and modulation of inflammatory pathways. Specific assays have indicated its potential to inhibit certain cancer cell lines, making it a candidate for further development as a therapeutic agent.

The synthesis of N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide typically involves several steps:

  • Formation of the Furan Derivative: Starting from commercially available furan derivatives, appropriate chlorinated phenols are reacted under controlled conditions.
  • Acetylation: The 4-acetylphenol is synthesized through acetylation using acetic anhydride or acetyl chloride.
  • Amidation Reaction: The final step involves coupling the furan derivative with the acetylated phenol through an amidation reaction, often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

This multi-step synthesis allows for the incorporation of various substituents on the aromatic rings, potentially enhancing biological activity.

N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide has several applications in scientific research:

  • Medicinal Chemistry: Due to its biological activities, it is being explored as a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Material Science: Its unique structural features may lend themselves to applications in polymer chemistry or as precursors for novel materials.

Interaction studies involving N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide have focused on its binding affinities with various biological targets. Techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy are employed to assess how the compound interacts with proteins or enzymes implicated in disease pathways. Preliminary results indicate that this compound may effectively inhibit certain enzymes involved in inflammatory responses.

Several compounds share structural similarities with N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acidContains methoxy and phenyl groupsExhibits different biological activity profiles
3-[3-Acetyl-5-(4-bromophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acidSubstituted with bromine instead of chlorinePotentially different reactivity due to bromine's electronic effects
(E)-3-(5((5-(4-chlorophenyl)furan-2-yl)methylene)-4-OXO-2-thioxothiazolidin-3-yl)propanoic acidContains furan and thiazolidin moietiesDifferent mechanisms of action due to structural diversity

The uniqueness of N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide lies in its specific combination of functional groups that contribute to its distinct biological activities and potential therapeutic applications. Its structural features allow for diverse chemical modifications, making it a valuable compound in medicinal chemistry research.

XLogP3

4.1

Dates

Last modified: 08-16-2023

Explore Compound Types